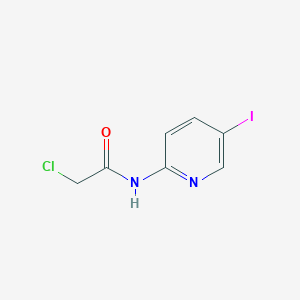

2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Overview

Description

2-chloro-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound with the molecular formula C7H6ClIN2O and a molecular weight of 296.49 g/mol . It is characterized by the presence of a chloro group, an iodo group, and a pyridinyl ring, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide typically involves the reaction of 2-chloroacetamide with 5-iodo-2-pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-iodo-2-pyridinyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with substituted functional groups at the chloro or iodo positions.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-chloro-N-(5-iodo-2-pyridinyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide involves its interaction with specific molecular targets. The chloro and iodo groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The pyridinyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

2-chloro-5-iodopyridine: Shares the pyridinyl ring and iodo group but lacks the acetamide moiety.

2-chloro-N-(2-pyridinyl)acetamide: Similar structure but without the iodo group.

Uniqueness

2-chloro-N-(5-iodo-2-pyridinyl)acetamide is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and interaction profiles compared to similar compounds . This dual functionality allows for versatile applications in various chemical and biological contexts .

Biological Activity

2-Chloro-N-(5-iodo-2-pyridinyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClINO, featuring a pyridine ring substituted with chlorine and iodine atoms. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Target Interactions:

this compound interacts with key enzymes and receptors through reversible covalent bonding, particularly with hydroxyl groups on target biomolecules. This interaction can modulate enzyme activity, affecting metabolic pathways and cellular signaling.

Biochemical Pathways:

The compound is known to influence several biochemical pathways by inhibiting or activating enzymes involved in critical processes such as glycolysis and the tricarboxylic acid cycle. Its ability to form reversible bonds allows it to act as a potent modulator of enzyme function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Candida albicans | 12.5 μg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal properties, comparable to standard antibiotics like amoxicillin .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The compound demonstrated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Pharmacokinetic Profile :

Preliminary pharmacokinetic studies suggest that the compound's absorption and distribution in biological systems are influenced by its molecular structure, which affects its interaction with transport proteins in cells. The reversible bonding capability enhances its bioavailability and therapeutic index.

Properties

IUPAC Name |

2-chloro-N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTOQFJFYRFCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275829 | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343373-23-9 | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343373-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.